1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is a derivative of naphthalene, where one hydrogen atom is replaced by a fluorine atom and another hydrogen atom is replaced by a 3-(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene can be synthesized through a series of organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The aromatic rings can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce ketones or alcohols.
Scientific Research Applications
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of fluorine-containing compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Medicine: Research into its potential as a diagnostic agent in medical imaging, particularly in positron emission tomography (PET) scans, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which 1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the electronic properties of the molecule, making it more reactive or selective in certain reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)phenyl)naphthalene
- 1-Fluoro-3-(trifluoromethyl)phenyl)naphthalene
- 2-Chloro-3-(trifluoromethyl)phenyl)naphthalene
Uniqueness
1-Fluoro-2-(3-(trifluoromethyl)phenyl)naphthalene is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. The presence of both electron-withdrawing groups can enhance the compound’s stability and reactivity in certain chemical environments, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H10F4 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
1-fluoro-2-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-16-14-7-2-1-4-11(14)8-9-15(16)12-5-3-6-13(10-12)17(19,20)21/h1-10H |
InChI Key |
HSPGNYFYOLYBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.